Cas no 1374328-81-0 (1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid)

1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid
- 3-Cyclopentene-1-carboxylic acid, 1-(trifluoromethyl)-
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- Inchi: 1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12)
- InChI Key: TXUTULIFFMGNRX-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)(C(O)=O)CC=CC1
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7544486-2.5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 2.5g |
$3472.0 | 2024-05-23 | |
Enamine | EN300-7544486-5.0g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 5.0g |
$5137.0 | 2024-05-23 | |
1PlusChem | 1P0208GG-100mg |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 100mg |
$821.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-500mg |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 500mg |
$1770.00 | 2023-12-22 | |
Enamine | EN300-7544486-0.05g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.05g |
$470.0 | 2024-05-23 | |
Enamine | EN300-7544486-0.1g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.1g |
$614.0 | 2024-05-23 | |
Enamine | EN300-7544486-0.5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 0.5g |
$1382.0 | 2024-05-23 | |
1PlusChem | 1P0208GG-1g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 1g |
$2252.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-10g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 10g |
$9481.00 | 2023-12-22 | |
1PlusChem | 1P0208GG-5g |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
1374328-81-0 | 95% | 5g |
$6412.00 | 2023-12-22 |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic Acid: A Comprehensive Overview
1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, identified by the CAS registry number 1374328-81-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentene ring with a trifluoromethyl group and a carboxylic acid functional group. The trifluoromethyl group, in particular, imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
The synthesis of 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid typically involves multi-step organic reactions, often leveraging modern catalytic methods to achieve high yields and selectivity. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are particularly valuable for pharmaceutical applications. The compound's reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the carboxylic acid moiety and facilitates various transformations.
In terms of applications, 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid has found utility in the development of advanced materials, including polymers and coatings. Its ability to undergo polymerization under controlled conditions makes it a promising candidate for producing high-performance materials with tailored properties. Additionally, this compound serves as an intermediate in the synthesis of bioactive molecules, where its unique structure can be further modified to yield compounds with diverse biological activities.
Recent studies have explored the use of 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid in drug discovery efforts. Researchers have demonstrated that derivatives of this compound exhibit potential as inhibitors of key enzymes involved in metabolic disorders. The trifluoromethyl group plays a crucial role in modulating the pharmacokinetic properties of these derivatives, enhancing their bioavailability and efficacy.
The physical properties of 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, such as its melting point and solubility, are influenced by the interplay between its hydrophobic trifluoromethyl group and hydrophilic carboxylic acid group. These properties make it suitable for applications in both organic synthesis and material science. For instance, its solubility in polar solvents facilitates its use as a precursor in solution-phase reactions.
In conclusion, 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, CAS No. 1374328-81-0, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, particularly in drug discovery and materials science. As advancements in synthetic methodologies and characterization techniques unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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